molecular formula C11H11FO2 B7836347 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

Cat. No.: B7836347
M. Wt: 194.20 g/mol
InChI Key: AIOQANLXZYBJIQ-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is an organic compound characterized by the presence of a fluorine atom and an aldehyde group attached to a benzene ring, along with a but-3-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with but-3-en-1-ol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol reacts with a base to form an alkoxide, which then displaces a leaving group on the benzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 4-(But-3-en-1-yloxy)-3-fluorobenzoic acid

    Reduction: 4-(But-3-en-1-yloxy)-3-fluorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is unique due to the combination of the fluorine atom and the but-3-en-1-yloxy substituent, which imparts distinct electronic and steric properties. These features can enhance its utility in specific synthetic and industrial applications .

Properties

IUPAC Name

4-but-3-enoxy-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h2,4-5,7-8H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOQANLXZYBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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